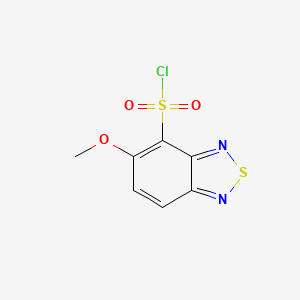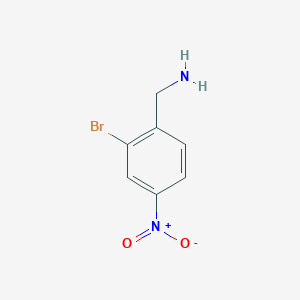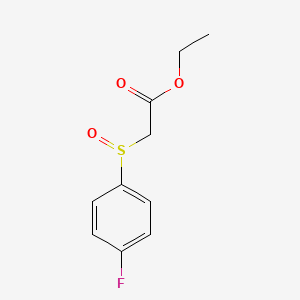
Ethyl 2-(4-fluorophenylsulfinyl)acetate
Übersicht
Beschreibung
Ethyl 2-(4-fluorophenylsulfinyl)acetate is a chemical compound with the molecular formula C10H11FO3S and a molecular weight of 230.26 . It belongs to the categories of alkyl Fluorine and carboxylic ester .
Molecular Structure Analysis
The InChI code for Ethyl 2-(4-fluorophenylsulfinyl)acetate is1S/C10H11FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis
Esters, such as Ethyl 2-(4-fluorophenylsulfinyl)acetate, can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis
Ethyl 2-(4-fluorophenylsulfinyl)acetate is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Ethyl 2-(4-fluorophenylsulfinyl)acetate derivatives demonstrate significant potential in the field of corrosion inhibition. Specifically, the compound (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, along with other chalcone derivatives, has been found to effectively inhibit mild steel corrosion in hydrochloric acid solutions. These derivatives exhibit high inhibition activities, adhering to the mild steel surface in a manner consistent with the Langmuir adsorption model. Potentiodynamic polarization (PDP) results classify these derivatives as mixed type inhibitors, meaning they can reduce both anodic and cathodic reactions involved in the corrosion process. Electrochemical Impedance Spectroscopy (EIS) analysis further confirms the inhibitive abilities of these compounds by showing an increase in charge transfer resistance. Additionally, the surface morphology of the mild steel in the presence of these inhibitors was examined, providing tangible proof of their protective capabilities (Lgaz et al., 2017).
Material Characterization
Ethyl 2-(4-fluorophenylsulfinyl)acetate-related compounds have been synthesized and characterized for their structural properties. For example, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was prepared and extensively characterized through various analytical techniques such as FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction. The detailed characterization of this compound, including its crystal structure, highlights its potential for various applications in material science (Sapnakumari et al., 2014).
Medicinal Chemistry and Drug Discovery
Ethyl 2-(4-fluorophenylsulfinyl)acetate derivatives also show promise in the pharmaceutical industry. One derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, was synthesized and evaluated for its cytotoxic activity against various human cancer cell lines. This compound displayed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, underlining its potential as an effective anti-cancer agent. Such findings open new pathways for the development of novel therapeutic agents (Riadi et al., 2021).
Safety and Hazards
While specific safety data for Ethyl 2-(4-fluorophenylsulfinyl)acetate was not found, it’s important to handle all chemical substances with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
ethyl 2-(4-fluorophenyl)sulfinylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3S/c1-2-14-10(12)7-15(13)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPRWAOHLCXTJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



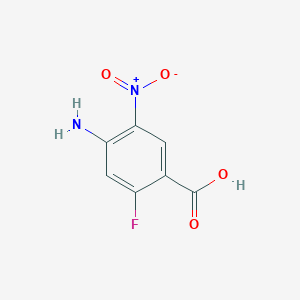
![5,7-Dioxaspiro[2.5]oct-6-ylmethanol](/img/structure/B1444795.png)
![Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1444797.png)
![Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate](/img/structure/B1444800.png)

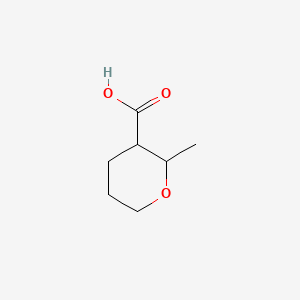



![[(4-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1444812.png)
